molecular formula C22H22N2O3S2 B2900329 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide CAS No. 946258-89-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2900329
CAS RN: 946258-89-5
M. Wt: 426.55
InChI Key: ZLGDTTABIGLFRF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, it might participate in electrophilic aromatic substitution reactions or nucleophilic substitution reactions at the sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It’s likely to be a solid at room temperature with moderate water solubility. The exact properties would depend on the specific substituents and their positions .

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotective activity. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound has been shown to protect neurons from oxidative stress by upregulating the expression of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, this compound is relatively easy to synthesize and has good stability under physiological conditions. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound in greater detail, particularly with regard to its effects on epigenetic regulation and cell signaling pathways. Additionally, the therapeutic potential of this compound in other diseases, such as cardiovascular disease and diabetes, could be explored.

Synthesis Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide involves the condensation of 2-amino-5-ethylthiophene-3-sulfonamide with 6-benzoquinolinecarboxaldehyde in the presence of acetic acid. The reaction proceeds through a Schiff base intermediate, which is then reduced to yield the final product.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress, which is thought to contribute to the development of Parkinson's disease.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-19-11-13-21(28-19)29(26,27)23-18-10-12-20-17(15-18)9-6-14-24(20)22(25)16-7-4-3-5-8-16/h3-5,7-8,10-13,15,23H,2,6,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGDTTABIGLFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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